Desmethylsibutramine hydrochloride is a metabolite of the anti-obesity agent racemic (RS)-sibutramine, which has been studied for its potential therapeutic effects and safety profile. Sibutramine and its metabolites have been of interest due to their effects on weight management and possible applications in treating depression. The metabolites, including desmethylsibutramine, are optically active and have been shown to exhibit enantioselective properties that could influence their therapeutic efficacy and side effect profile1.
Desmethylsibutramine has been primarily investigated for its application in the treatment of obesity. The anorexic effects of the (R)-enantiomers of desmethylsibutramine indicate that it could be a potent agent for reducing food intake and managing weight. The dissociation of anorexic and locomotor effects from each other and from effects in the swim test suggests that desmethylsibutramine could target obesity without significant side effects on mood or activity levels1.
The results from the Porsolt swim test imply that desmethylsibutramine may also have antidepressant properties. The reduction of immobilization time, or "behavioral despair," in the swim test indicates that desmethylsibutramine and its enantiomers could be effective in treating depression. This is further supported by the more potent inhibition of norepinephrine and dopamine uptake compared to serotonin, which aligns with the action of certain antidepressants1.
While not directly related to desmethylsibutramine, research on desmethylimipramine (DMI), a major metabolite of imipramine, provides insight into the potential of desmethyl metabolites to counteract sedation and cholinergic effects of reserpine-like drugs. DMI has been shown to prevent and reverse the sedative and cholinergic effects of reserpine-like drugs through central action and by sensitizing central adrenergic receptors. This suggests that desmethyl metabolites, in general, may have a role in modulating central nervous system activity and could potentially be applied to counteract drug-induced sedation and cholinergic side effects2.
The synthesis of desmethylsibutramine hydrochloride can be achieved through various methods, often involving the demethylation of sibutramine. One notable approach employs an atom-efficient one-pot three-component reaction using silica-sulfuric acid nanoparticles as a catalyst. This method enhances the efficiency of the synthesis while minimizing waste products .
Another practical method involves asymmetric synthesis techniques to obtain enantiomerically pure forms of desmethylsibutramine. This includes utilizing specific reagents and conditions that favor the formation of desired stereoisomers . Key parameters in these syntheses include temperature control, reaction time, and the choice of solvents, which can significantly influence yield and purity.
Desmethylsibutramine hydrochloride has a complex molecular structure characterized by its amine and cyclobutane components. The molecular formula is C_17H_24ClN, with a molecular weight of approximately 287.84 g/mol. Its structure includes:
X-ray crystallography has been utilized to determine the absolute configuration of desmethylsibutramine, providing insights into its stereochemistry .
Desmethylsibutramine can undergo various chemical reactions typical for amines and aromatic compounds. Key reactions include:
These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic applications.
The mechanism of action of desmethylsibutramine primarily involves the inhibition of neurotransmitter reuptake in the brain. By blocking the reuptake transporters for norepinephrine and serotonin, desmethylsibutramine increases the availability of these neurotransmitters in synaptic clefts. This action enhances mood and suppresses appetite, which can contribute to weight loss.
Studies have shown that desmethylsibutramine exhibits selectivity towards norepinephrine over serotonin reuptake inhibition . This selectivity may influence its efficacy and side effect profile compared to other weight management drugs.
Desmethylsibutramine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Desmethylsibutramine hydrochloride has several potential applications:
Desmethylsibutramine hydrochloride is systematically named as 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine hydrochloride according to IUPAC conventions [2] [6]. Its molecular formula is C₁₆H₂₅Cl₂N, with a molecular weight of 302.28 g/mol [1] [6]. The structure integrates a cyclobutyl ring linked to a 4-chlorophenyl group and a branched alkyl chain featuring a tertiary amine. Key identifiers include:
The base compound (Desmethylsibutramine free base) has a molecular formula of C₁₆H₂₄ClN and a molecular weight of 265.83 g/mol, with the hydrochloride salt formation increasing solubility and stability [2] [6].
Table 1: Molecular Identifiers of Desmethylsibutramine Hydrochloride
Property | Value |
---|---|
IUPAC Name | 1-[1-(4-Chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine hydrochloride |
Molecular Formula | C₁₆H₂₅Cl₂N |
Molecular Weight | 302.28 g/mol |
CAS Number | 84467-94-7 |
SMILES | ClC1=CC=C(C=C1)C2(CCC2)C(NC)CC(C)C.Cl |
Desmethylsibutramine possesses a chiral center at the carbon atom bearing the amine and isobutyl groups, resulting in two enantiomers: R(+)-Desmethylsibutramine and S(−)-Desmethylsibutramine [2] [8]. These enantiomers exhibit distinct biological activities due to differential interactions with neurotransmitter transporters. The R-enantiomer demonstrates significantly higher potency in monoamine reuptake inhibition compared to the S-enantiomer [2] [8]. For example:
Enantioselective synthesis routes have been established to produce optically pure forms, enabling studies on their individual pharmacological profiles [8].
Solubility: Desmethylsibutramine hydrochloride is highly soluble in dimethyl sulfoxide (DMSO; 62.5 mg/mL, 206.76 mM) but exhibits limited solubility in aqueous solutions. This property necessitates salt formation to enhance bioavailability [1] [6].
Stability: The compound is hygroscopic and requires storage under moisture-controlled conditions (4°C in sealed containers) to prevent degradation [1] [4]. Thermal analysis reveals that its crystalline form undergoes solid-state dehydration at 140°C, transitioning from a monohydrate to an anhydrous phase without decomposition [4].
Crystallography: X-ray diffraction studies confirm that the anhydrous hydrochloride form crystallizes in an ordered lattice, with the cyclobutyl and chlorophenyl groups contributing to a rigid scaffold. The crystal structure facilitates intermolecular interactions via hydrogen bonding between the amine group and chloride ions, enhancing stability [4].
Table 2: Physicochemical Properties of Desmethylsibutramine Hydrochloride
Property | Value/Description | |
---|---|---|
Solubility in DMSO | 62.5 mg/mL (206.76 mM) | |
Melting Point | Dehydration at 140°C; no decomposition | |
Crystal System | Ordered anhydrous lattice | |
Storage Conditions | 4°C, sealed, anhydrous environment | |
Appearance | White to off-white crystalline powder | [1] [6] |
Desmethylsibutramine hydrochloride is the mono-desmethyl metabolite of sibutramine, differing by the absence of one methyl group on the terminal amine [1] [2]. Didesmethylsibutramine, the secondary metabolite, lacks both methyl groups [5] [8]. Key structural and functional comparisons include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0